

# Application Notes and Protocols: NUC-7738 in Combination with Immunotherapy for Melanoma

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NUC-7738

Cat. No.: B10854856

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## Introduction

Metastatic melanoma presents a significant therapeutic challenge, particularly in patients who have developed resistance to immune checkpoint inhibitors. **NUC-7738**, a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), is a promising anti-cancer agent designed to overcome key resistance mechanisms that have limited the clinical development of its parent compound. By bypassing enzymatic degradation and facilitating efficient intracellular delivery of the active anti-cancer metabolite, 3'-dATP, **NUC-7738** offers a unique mechanism of action.[1] [2] This document provides detailed application notes and protocols for the investigation of **NUC-7738** in combination with immunotherapy for the treatment of melanoma, based on preclinical and clinical findings.

**NUC-7738** exerts its cytotoxic effects by disrupting RNA polyadenylation, which in turn impacts gene expression, induces metabolic stress, halts cell division, and promotes apoptosis.[3] Notably, preclinical studies have shown that **NUC-7738** can reduce the levels of secreted forms of PD-L1, which are associated with resistance to PD-1 inhibitors. This provides a strong rationale for combining **NUC-7738** with anti-PD-1 immunotherapies, such as pembrolizumab, to potentially resensitize resistant tumors and enhance anti-tumor immunity.[4]

Clinical evidence from the Phase 1/2 NuTide:701 study has demonstrated that **NUC-7738**, both as a monotherapy and in combination with pembrolizumab, has a manageable safety profile

and shows encouraging signs of anti-tumor activity in patients with advanced solid tumors, including those with immunotherapy-resistant melanoma.[\[1\]](#)[\[4\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **NUC-7738**.

Table 1: In Vitro Cytotoxicity of **NUC-7738** in Melanoma Cell Lines

Cell Line	NUC-7738 IC50 (μM)	3'-deoxyadenosine IC50 (μM)	Fold Change in Potency
A375	10	>100	>10
SK-MEL-28	15	>100	>6.7
MeWo	12	>100	>8.3

Data adapted from preclinical studies.

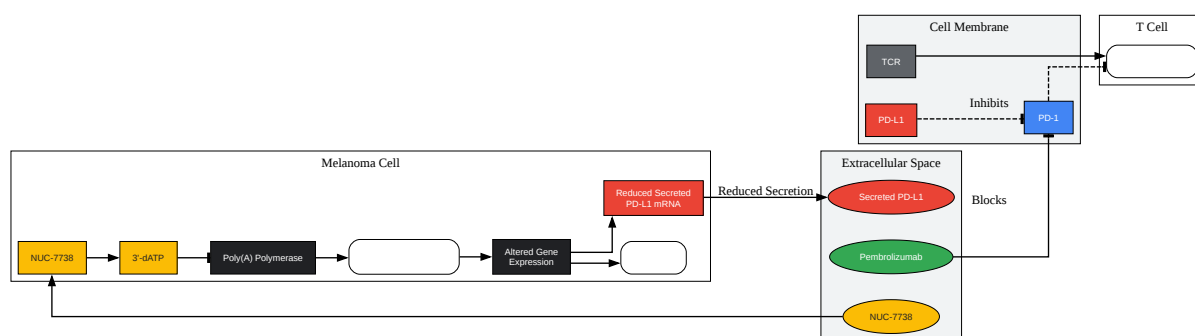
Table 2: Clinical Efficacy of **NUC-7738** in Combination with Pembrolizumab in PD-1 Inhibitor-Resistant Melanoma (NuTide:701 Study)

Parameter	Value
Number of Patients	12
Prior Lines of Therapy (including immunotherapy)	≥ 1
Disease Control Rate	75%
Partial Response Rate	17%
Progression-Free Survival > 5 months	58%

Data from a cohort of patients with metastatic melanoma who were refractory to or had relapsed on prior PD-1 inhibitor therapy.[\[1\]](#)

## Signaling Pathways and Mechanisms of Action

The synergistic anti-tumor effect of **NUC-7738** in combination with anti-PD-1 immunotherapy is believed to be multifactorial. The following diagram illustrates the proposed signaling pathways involved.



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Caption: Proposed mechanism of **NUC-7738** and pembrolizumab in melanoma.

## Experimental Protocols

### In Vitro Protocol: Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of **NUC-7738** in melanoma cell lines using a standard MTT assay.

#### Materials:

- Melanoma cell lines (e.g., A375, SK-MEL-28, MeWo)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **NUC-7738** (stock solution in DMSO)
- 3'-deoxyadenosine (for comparison)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Plate reader

#### Procedure:

- Seed melanoma cells in 96-well plates at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Prepare serial dilutions of **NUC-7738** and 3'-deoxyadenosine in complete culture medium.
- Remove the medium from the wells and add 100  $\mu$ L of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubate the plates for 72 hours at 37°C.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.

- Read the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

## In Vivo Protocol: Syngeneic Mouse Model of Melanoma

This protocol outlines a representative in vivo study to evaluate the efficacy of **NUC-7738** in combination with an anti-PD-1 antibody in a syngeneic mouse model of melanoma.

### Materials:

- C57BL/6 mice (6-8 weeks old)
- B16-F10 melanoma cells
- **NUC-7738** (formulated for intravenous injection)
- Anti-mouse PD-1 antibody (or isotype control)
- Sterile PBS
- Calipers
- Syringes and needles

### Procedure:

- Inject  $1 \times 10^5$  B16-F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.
- Monitor tumor growth daily using calipers.
- When tumors reach an average volume of 50-100 mm<sup>3</sup>, randomize the mice into four treatment groups (n=8-10 mice per group):
  - Vehicle control (intravenous) + Isotype control antibody (intraperitoneal)
  - **NUC-7738** (e.g., 10 mg/kg, intravenous, once weekly) + Isotype control antibody

- Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal, twice weekly)
- **NUC-7738** + Anti-PD-1 antibody
- Administer treatments for 3-4 weeks.
- Measure tumor volume twice weekly.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry).

## Clinical Trial Protocol: NuTide:701 (Combination Arm)

This section provides a summary of the protocol for the combination therapy arm of the NuTide:701 clinical study.

### Study Design:

- Phase 2, open-label, multicenter study.

### Patient Population:

- Patients with advanced/metastatic cutaneous melanoma who have progressed on one or two prior lines of therapy, including immunotherapy.

### Treatment Regimen:

- **NUC-7738**: 1125 mg/m<sup>2</sup> administered intravenously once weekly (Q1W).
- Pembrolizumab: 200 mg administered intravenously every three weeks (Q3W).

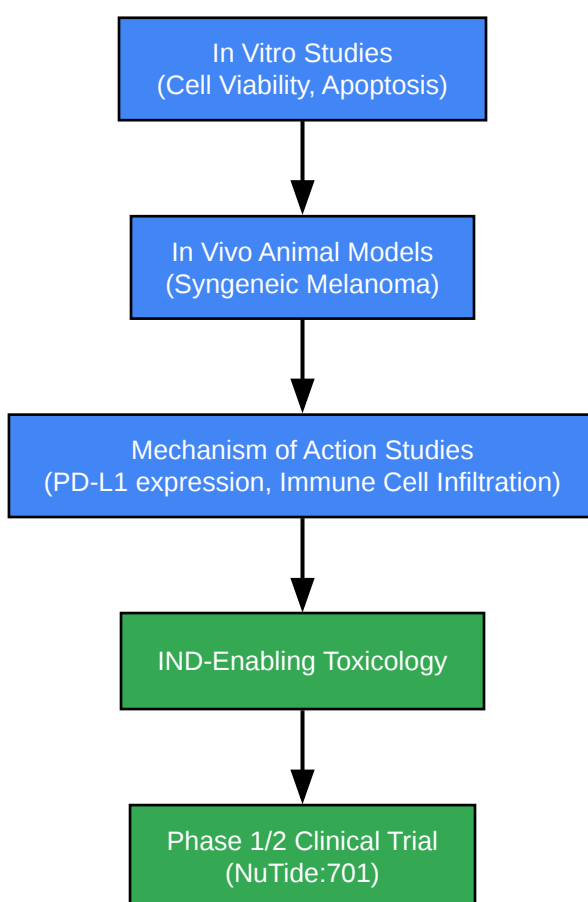
### Assessments:

- Tumor assessments (e.g., via RECIST 1.1) at baseline and every 6-9 weeks.
- Safety and tolerability monitoring throughout the study.

- Pharmacokinetic and pharmacodynamic analyses.
- Tumor biopsies (optional) at baseline and on-treatment to evaluate changes in the tumor microenvironment.

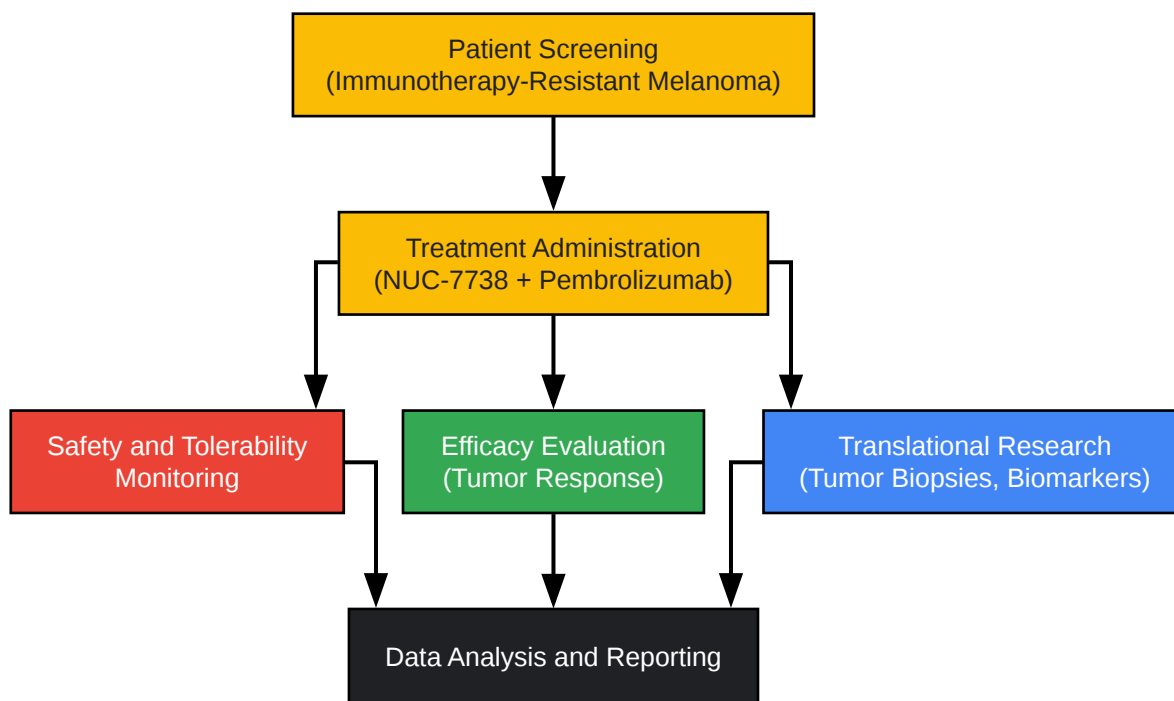
## Experimental and Logical Workflows

The following diagrams illustrate the workflows for preclinical and clinical evaluation of **NUC-7738** in combination with immunotherapy.



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Caption: Preclinical development workflow for **NUC-7738** combination therapy.



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Caption: Clinical trial workflow for **NUC-7738** combination therapy.

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## References

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